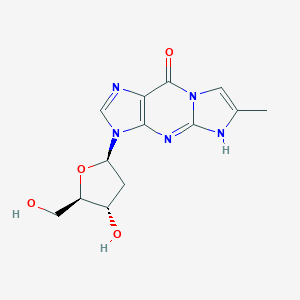

2'-Deoxy-4-desmethylwyosine

描述

2’-Deoxy-4-desmethylwyosine is a crucial compound used in the biomedical industry. It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . This product plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes .

Synthesis Analysis

2’-Deoxy-4-desmethylwyosine is a convenient synthon for the preparation of N-2-alkyl derivatives of 2’-deoxyguanosine . The synthesis of 2´-deoxy-4´-modified analogs utilizes similar processes with the key differences being either that the nucleoside starting materials possess 2´-deoxyribose cores or that the deoxygenation of the 2´-OH is performed as the final steps in the synthesis .Molecular Structure Analysis

The molecular formula of 2’-Deoxy-4-desmethylwyosine is C13H15N5O4 . Its IUPAC name is 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one .Chemical Reactions Analysis

The formation of ethenonucleosides, in the presence of α-halocarbonyl reagents and their mechanism, stability, and degradation, reactions of substitution and transglycosylation, as well as their application in the nucleoside synthesis, have been described .Physical And Chemical Properties Analysis

The molecular weight of 2’-Deoxy-4-desmethylwyosine is 305.29 . It appears as a solid .科学研究应用

Nucleic Acid Syntheses : The synthesis and spontaneous hydrolytic cleavage of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine make these nucleosides potentially useful in nucleotide-based nucleic acid syntheses due to their high lability (Golankiewicz, Ostrowski, & Folkman, 1990).

Stability in RNA Studies : The synthesis of 2'-deoxy-1-deazawyosine, a stable isostere of the rare tRNA constituent wyosine, highlights its stability due to low protonation susceptibility and rapid hydrolysis (Seela & Bussmann, 1985).

Antiviral and Antineoplastic Agents : Various 2'-deoxy derivatives, such as 2'-deoxy-2',2'-difluorothymidine analogues, demonstrate potential as antiviral, cytotoxic, and cancer imaging agents, highlighting their biomedical significance (Doepner, Aboagye, & Barrett, 2015).

RNA Structure and Function Studies : The improved synthesis of various 2'-deoxy derivatives, such as 2'-deoxy-2'-C-u-methyladenosine, contributes to RNA structure and function studies, providing a deeper understanding of RNA biology (Li & Piccirilli, 2005).

Cancer and HIV Research : Derivatives like 2',3'-difluoro- and 3'-azido- 2'-fluoro-substituted dideoxypyrimidines show promise as anti-HIV agents due to their unique structural features and potential antiviral activity (Aerschot & Herdewijn, 2010).

安全和危害

2’-Deoxy-4-desmethylwyosine is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur .

未来方向

2’-Deoxy-4-desmethylwyosine plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes . It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . Therefore, it is expected to continue to be a crucial compound in the biomedical industry.

属性

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJVINWRMITKU-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2/'-Deoxy-4-desmethylwyosine | |

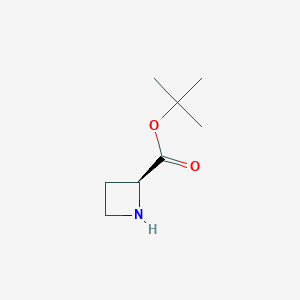

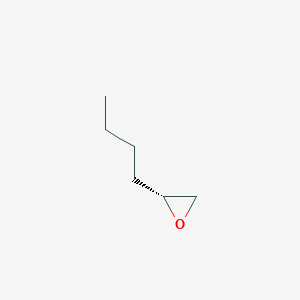

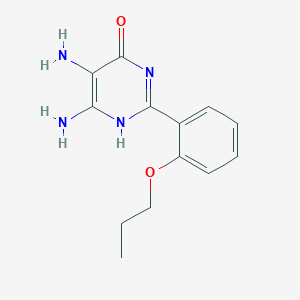

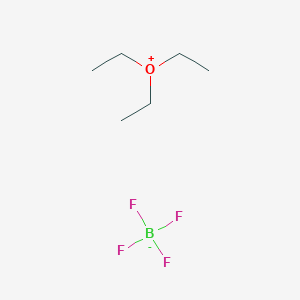

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)